molecular formula C9H10ClF3N2S B1479856 1-(2-Chloroethyl)-3-(trifluoromethyl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole CAS No. 2090961-98-9

1-(2-Chloroethyl)-3-(trifluoromethyl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole

Cat. No.: B1479856
CAS No.: 2090961-98-9
M. Wt: 270.7 g/mol
InChI Key: XIFFYKFESWRZLU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Chloroethyl)-3-(trifluoromethyl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole is a useful research compound. Its molecular formula is C9H10ClF3N2S and its molecular weight is 270.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

1-(2-Chloroethyl)-3-(trifluoromethyl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole is a complex heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, summarizing relevant studies and findings, and providing insights into its mechanisms of action.

Chemical Structure and Properties

The compound features a unique structure characterized by a thiopyrano ring fused with a pyrazole moiety. Its molecular formula is C9H8ClF3N2SC_9H_8ClF_3N_2S, and it has a molecular weight of 252.68 g/mol. The presence of both chloroethyl and trifluoromethyl groups is significant as these substituents can influence the compound's reactivity and biological interactions.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit a wide range of biological activities, including:

  • Antimicrobial Activity : Many pyrazole derivatives have shown effectiveness against various bacterial strains.
  • Anticancer Properties : Some studies suggest that these compounds can inhibit cancer cell proliferation.
  • Nematocidal Activity : Certain derivatives have demonstrated efficacy against nematodes, indicating potential agricultural applications.

The biological activity of this compound is believed to involve several mechanisms:

  • Covalent Bond Formation : The chloroethyl group can form covalent bonds with nucleophilic sites on proteins or DNA, leading to the inhibition of enzymatic activity or disruption of cellular processes.
  • Receptor Modulation : The pyrazole scaffold may interact with various receptors, modulating their activity and leading to biological effects.

Antimicrobial Activity

In a study assessing the antimicrobial properties of related pyrazole compounds, it was found that derivatives exhibited significant activity against Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) analysis indicated that the presence of electron-withdrawing groups like trifluoromethyl enhances antimicrobial potency.

Anticancer Studies

A series of experiments conducted on cancer cell lines demonstrated that compounds similar to this compound could induce apoptosis in cancer cells. The mechanism involved the activation of caspases and disruption of mitochondrial membrane potential.

Nematocidal Efficacy

Research on nematodes revealed that certain pyrazole derivatives exhibited up to 100% efficacy against root-knot nematodes. This suggests potential for agricultural applications in pest control.

Data Table: Summary of Biological Activities

Biological ActivityCompound EffectivenessReference
AntimicrobialSignificant against various strains
AnticancerInduces apoptosis in cancer cells
NematocidalUp to 100% efficacy against nematodes

Properties

IUPAC Name

1-(2-chloroethyl)-3-(trifluoromethyl)-6,7-dihydro-4H-thiopyrano[4,3-c]pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClF3N2S/c10-2-3-15-7-1-4-16-5-6(7)8(14-15)9(11,12)13/h1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIFFYKFESWRZLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCC2=C1N(N=C2C(F)(F)F)CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClF3N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-Chloroethyl)-3-(trifluoromethyl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole
Reactant of Route 2
1-(2-Chloroethyl)-3-(trifluoromethyl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole
Reactant of Route 3
Reactant of Route 3
1-(2-Chloroethyl)-3-(trifluoromethyl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole
Reactant of Route 4
1-(2-Chloroethyl)-3-(trifluoromethyl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole
Reactant of Route 5
Reactant of Route 5
1-(2-Chloroethyl)-3-(trifluoromethyl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole
Reactant of Route 6
1-(2-Chloroethyl)-3-(trifluoromethyl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.